catécolos

Catechols, also known as hydroquinones, are a class of organic compounds with two adjacent hydroxyl groups (-OH) attached to a benzene ring. The general structure can be represented as:

\[ \text{Ar-}OH-CH_2-\text{OH} \]

where Ar represents an aryl group, typically a phenyl ring. Catechols are widely used in various applications due to their unique chemical properties and reactivity.

In the field of chemistry, catechols serve as essential intermediates in the synthesis of numerous organic compounds, including dyes, pharmaceuticals, and polymer precursors. They also exhibit significant biological activities, such as antioxidant and antiviral properties, making them valuable for research in biomedicine.

Due to their redox properties, catechols can undergo both oxidation and reduction reactions, which contribute to their versatile applications in environmental remediation, catalysis, and electrochemistry. Furthermore, the presence of hydroxyl groups makes catechols susceptible to various chemical modifications, enhancing their potential for diverse functionalization.

Overall, catechols are indispensable in chemical research and industrial processes, offering a broad spectrum of applications across multiple disciplines.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

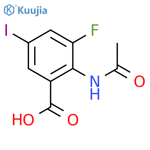

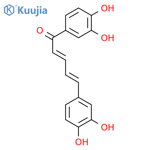

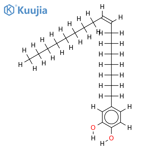

|

2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic Acid | 1332627-74-3 | C8H6Br2O4 |

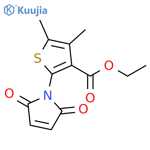

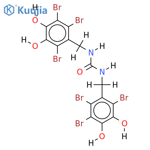

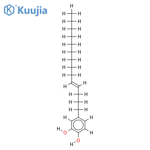

|

N/A | 880258-71-9 | C24H20O8 |

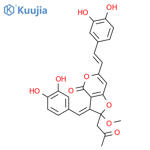

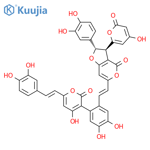

|

Grevillin C | 41744-34-7 | C18H12O8 |

|

(2E,4Z)-1,5-Bis(3,4-dihydroxyphenyl)penta-2,4-dien-1-one | 1231253-82-9 | C17H14O5 |

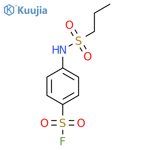

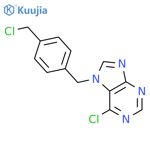

|

symphyocladin G | 1370348-42-7 | C15H10Br6N2O5 |

|

(3Z)-3-(3,4-dihydroxybenzylidene)-6-(3,4-dihydroxystyryl)-2,3-dihydro-2-methoxy-2-(2-oxo-propyl)furo[3,2-c]pyran-4-one | 705941-40-8 | C26H22O9 |

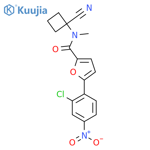

|

N/A | 880554-42-7 | C20H20Br4N2O7 |

|

(E)-4-(octadec-9'-enyl)catechol | 122850-26-4 | C23H38O2 |

|

N/A | 1030593-25-9 | C20H32O2 |

|

phellinstatin | 1301212-02-1 | C39H26O15 |

Literatura relevante

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

Proveedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados